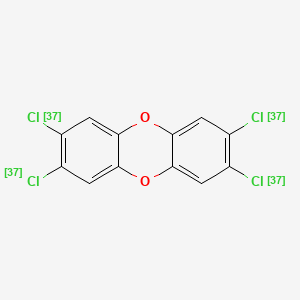

Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)-

描述

准备方法

Synthetic Routes and Reaction Conditions

2,3,7,8-Tetrachlorodibenzo-p-dioxin is typically formed unintentionally during the combustion of organic materials containing chlorine, such as in waste incineration or the chlorine bleaching process used in pulp and paper mills . It can also be produced as a by-product in the manufacture of certain chlorinated organic chemicals, such as chlorinated phenols .

Industrial Production Methods

Industrial production of this compound is not intentional due to its high toxicity. it is often monitored and controlled in industries where its formation is a potential risk, such as in chemical manufacturing and waste management .

化学反应分析

Types of Reactions

2,3,7,8-Tetrachlorodibenzo-p-dioxin undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although this is not a common reaction due to its stability.

Reduction: Reduction reactions can occur, but they are less common and typically require specific reagents and conditions.

Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups under certain conditions.

Common Reagents and Conditions

Common reagents used in reactions involving 2,3,7,8-Tetrachlorodibenzo-p-dioxin include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions often involve high temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

科学研究应用

2,3,7,8-Tetrachlorodibenzo-p-dioxin has several scientific research applications, including:

作用机制

2,3,7,8-Tetrachlorodibenzo-p-dioxin exerts its effects primarily through the aryl hydrocarbon receptor (AH receptor), a transcription factor present in all cells . Upon binding to this receptor, the compound can alter the expression of several hundred genes, leading to various biological effects. One of the proposed mechanisms is oxidative stress, which can cause DNA damage and promote carcinogenicity .

相似化合物的比较

Similar Compounds

Dibenzo-1,4-dioxin: The parent compound of polychlorinated dibenzodioxins, with a similar structure but without chlorine atoms.

Polychlorinated dibenzodioxins (PCDDs): A group of compounds with varying numbers and positions of chlorine atoms, including 2,3,7,8-Tetrachlorodibenzo-p-dioxin.

Polybrominated dibenzodioxins: Similar to PCDDs but with bromine atoms instead of chlorine.

Uniqueness

2,3,7,8-Tetrachlorodibenzo-p-dioxin is unique due to its high toxicity and persistence in the environment. It is the most toxic congener among PCDDs and has been extensively studied for its adverse health effects and environmental impact .

生物活性

Dibenzo(b,e)(1,4)dioxin, specifically the compound 2,3,7,8-tetra(chloro-37Cl), is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family. This compound is notorious for its environmental persistence and biological toxicity. It is commonly associated with various industrial processes and has been studied extensively due to its adverse effects on human health and ecosystems.

- Chemical Formula : C12H4Cl4O2

- Molecular Weight : 328.02 g/mol

- CAS Number : 85508-50-5

Dibenzo(b,e)(1,4)dioxin is structurally related to other dioxins but differs in its chlorine substitution pattern, which significantly influences its biological activity.

The biological activity of 2,3,7,8-tetra(chloro-37Cl) primarily involves the aryl hydrocarbon receptor (AhR), a transcription factor that regulates gene expression in response to environmental toxins. Upon binding to AhR, dioxins can modulate the expression of various genes involved in:

- Detoxification : Induction of enzymes that metabolize xenobiotics.

- Cell Growth and Differentiation : Alteration of pathways that control cell proliferation and apoptosis.

- Immune Response : Suppression or enhancement of immune functions.

Acute Toxicity

Acute exposure to high doses of dioxins can lead to:

- Anorexia and Weight Loss : Common in animal studies.

- Liver Damage : Hepatotoxicity observed in several species.

- Hormonal Disruption : Alterations in endocrine function.

Chronic Effects

Chronic exposure has been linked to a range of serious health issues:

- Carcinogenicity : Dioxins are classified as human carcinogens. They can enhance the carcinogenic effects of other compounds (e.g., benzo(a)pyrene) by increasing the levels of reactive intermediates that can bind DNA.

- Reproductive and Developmental Toxicity : Birth defects have been reported in populations exposed to dioxins, including neural tube defects and cleft palate.

Agent Orange Exposure

One of the most significant case studies involves the use of Agent Orange during the Vietnam War, which contained TCDD as a contaminant. Studies have shown a correlation between exposure and increased rates of:

- Birth defects in offspring.

- Certain cancers among veterans.

Seveso Disaster

The Seveso disaster in Italy released significant amounts of TCDD into the environment. Subsequent studies revealed:

- Increased incidences of chloracne among exposed individuals.

- Long-term health monitoring indicated elevated risks for various cancers and reproductive issues.

Environmental Impact

Dibenzo(b,e)(1,4)dioxin is a persistent organic pollutant (POP) that accumulates in the food chain. Environmental studies have shown contamination levels in sediments and biota, leading to bioaccumulation in higher trophic levels. For example:

| Compound | Concentration (ng/kg dw) |

|---|---|

| 2,3,7,8-TCDD | 1.0 |

| 1,2,3,4,6,7,8-HpCDD | 16 |

| OCDD | 162.32 |

This table summarizes findings from sediment samples collected from contaminated sites .

Research Findings

Recent studies have focused on understanding the dose-response relationship of dioxins and their impact on various biological systems:

- Immunotoxicity : Research indicates that TCDD can suppress immune responses by altering cytokine production and lymphocyte function .

- Endocrine Disruption : Dioxins disrupt normal hormonal signaling pathways, leading to reproductive health issues .

- Neurodevelopmental Effects : Animal studies suggest potential neurodevelopmental impacts following prenatal exposure .

属性

IUPAC Name |

2,3,7,8-tetrakis(37Cl)(chloranyl)dibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H/i13+2,14+2,15+2,16+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUFODBRKLSHSI-DTXFSWNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1[37Cl])[37Cl])OC3=CC(=C(C=C3O2)[37Cl])[37Cl] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234721 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85508-50-5 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085508505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85508-50-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。